
4-Ethoxycarbonylaminoquinuclidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxycarbonylaminoquinuclidine is a chemical compound belonging to the class of quinuclidine derivatives Quinuclidine is a bicyclic amine with a nitrogen atom in the bridgehead position, making it a significant scaffold in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxycarbonylaminoquinuclidine typically involves the reaction of quinuclidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of quinuclidine attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the ethoxycarbonylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions: 4-Ethoxycarbonylaminoquinuclidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinuclidine N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethoxycarbonylamino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Quinuclidine N-oxide derivatives.
Reduction: Aminoquinuclidine derivatives.
Substitution: Quinuclidine derivatives with different functional groups.
科学的研究の応用
4-Ethoxycarbonylaminoquinuclidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 4-Ethoxycarbonylaminoquinuclidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may bind to acetylcholine receptors, affecting neurotransmission and exhibiting potential therapeutic effects in neurological conditions.
類似化合物との比較
Quinuclidine: The parent compound of 4-Ethoxycarbonylaminoquinuclidine, used as a scaffold in medicinal chemistry.
Ethyl quinuclidine-3-carboxylate: A derivative with similar structural features but different functional groups.
Quinuclidine N-oxide: An oxidized form of quinuclidine with distinct chemical properties.
Uniqueness: this compound stands out due to the presence of the ethoxycarbonylamino group, which imparts unique chemical reactivity and potential biological activity. This functional group enhances its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
22766-66-1 |
|---|---|
分子式 |
C10H18N2O2 |
分子量 |
198.26 g/mol |
IUPAC名 |
ethyl N-(1-azabicyclo[2.2.2]octan-4-yl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-2-14-9(13)11-10-3-6-12(7-4-10)8-5-10/h2-8H2,1H3,(H,11,13) |
InChIキー |
LKDVLJDYZFLOIT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC12CCN(CC1)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



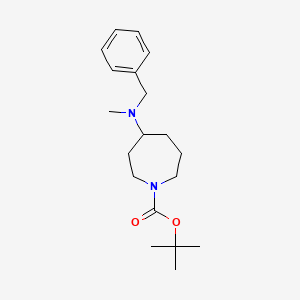
![4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid](/img/structure/B13939661.png)
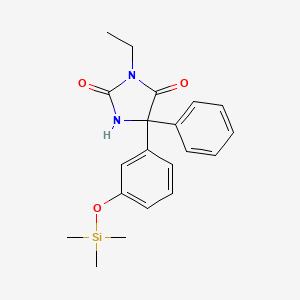

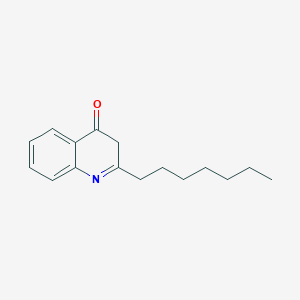
![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
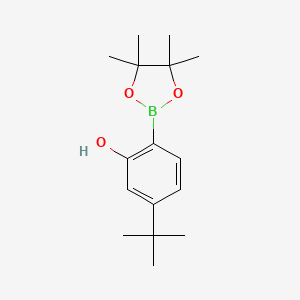

![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
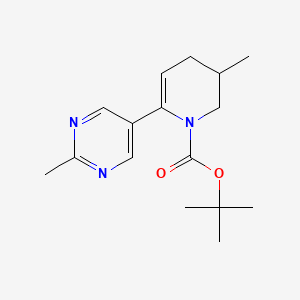

amino}methyl)furan-3-carboxylate](/img/structure/B13939734.png)
